molecular formula C15H13FN2O2 B1392576 Methyl 5-fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate CAS No. 1243047-46-2

Methyl 5-fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate

Cat. No.: B1392576
CAS No.: 1243047-46-2
M. Wt: 272.27 g/mol
InChI Key: FOIIXTBQBRWHHI-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C15H13FN2O2 and its molecular weight is 272.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-fluoro-1-methyl-3-pyrrol-1-ylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c1-17-12-6-5-10(16)9-11(12)13(14(17)15(19)20-2)18-7-3-4-8-18/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIIXTBQBRWHHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(=C1C(=O)OC)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate
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Methyl 5-fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate
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Methyl 5-fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate
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Methyl 5-fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate
Reactant of Route 5
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Methyl 5-fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate
Reactant of Route 6
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Methyl 5-fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate

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